molecular formula C4H2ClNO3 B2468512 4-Chloro-1,2-oxazole-3-carboxylic acid CAS No. 1518097-59-0

4-Chloro-1,2-oxazole-3-carboxylic acid

Cat. No.: B2468512
CAS No.: 1518097-59-0
M. Wt: 147.51
InChI Key: WNXXPWSYKZNIKJ-UHFFFAOYSA-N
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Description

4-Chloro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C4H2ClNO3. It is a derivative of oxazole, featuring a chlorine atom at the 4-position and a carboxylic acid group at the 3-position.

Mechanism of Action

Target of Action

This compound belongs to the oxazole class of heterocyclic compounds, which are known to interact with a variety of biological targets due to their versatile structure

Mode of Action

Oxazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of this compound with its targets would depend on the nature of the target and the compound’s chemical structure.

Biochemical Pathways

Oxazole derivatives are known to be involved in a wide range of biological activities and can affect various biochemical pathways . The exact pathways influenced by this compound would depend on its specific targets and mode of action.

Result of Action

The effects would depend on the compound’s specific targets and mode of action. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of 4-Chloro-1,2-oxazole-3-carboxylic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds or substances, and the specific conditions within the biological system where the compound is active .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,2-oxazole-3-carboxylic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by chlorination and oxidation steps. One common method includes the use of reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor for the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives .

Scientific Research Applications

4-Chloro-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1,2-oxazole-3-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the oxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-chloro-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO3/c5-2-1-9-6-3(2)4(7)8/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXXPWSYKZNIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518097-59-0
Record name 4-chloro-1,2-oxazole-3-carboxylic acid
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